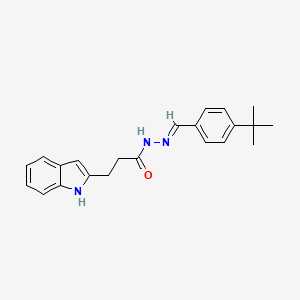

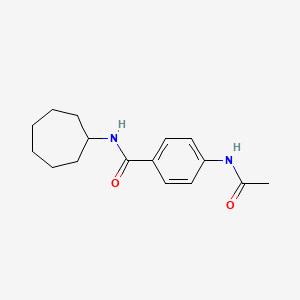

![molecular formula C20H12O5 B5536112 6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate

説明

Synthesis Analysis

Benzo[c]chromen-6-ones can be synthesized through a variety of methods. One efficient approach involves Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, leading to benzo[c]chromen-6-ones via domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization processes (Poudel & Lee, 2014). Another method includes a palladium-catalyzed intramolecular C-H/C-H coupling reaction, showcasing broad substrate scope and functional group tolerance, using molecular oxygen as the oxidant (Guo et al., 2017).

科学的研究の応用

Catalyst-Free Synthesis in Aqueous Media

One notable application involves the catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their oxidation into benzo[c]chromen-6-ones using aqueous H2O2, highlighting an environmentally friendly approach. This methodology features intramolecular Diels–Alder reactions and represents a significant stride in green chemistry (Yan He et al., 2012, Green Chemistry).

Synthetic Protocols Review

The synthesis of 6H-benzo[c]chromen-6-ones has been extensively reviewed, underscoring their importance as core structures of secondary metabolites with considerable pharmacological significance. The review covers various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclizations, highlighting the synthetic versatility and the need for efficient procedures (Ofentse Mazimba, 2016, ChemInform).

Transition-Metal-Free Intramolecular Arylation

The development of a direct transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides represents a significant advancement. This method enables the formation of 6H-benzo[c]chromenes through a process that includes the formation of a benzyne intermediate and a formal C-H activation to form the carbon-carbon bond, demonstrating an innovative approach to bond formation (G. B. Bajracharya & O. Daugulis, 2008, Organic Letters).

Fluorescence Properties and Solid-State Structure

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state. This research showcases the potential of these compounds in developing new fluorescent materials (Juan Shi et al., 2017, Zeitschrift für Kristallographie - Crystalline Materials).

Green Synthesis and Photocatalysis

Research into the use of dimethyl carbonate as a green solvent for photocatalytic synthesis, particularly for the partial oxidation of phenanthrene using anatase TiO2, demonstrates the compound's versatility in environmental applications. This study highlights a sustainable route for the synthesis and degradation of polycyclic aromatic hydrocarbons (M. Bellardita et al., 2014, RSC Advances).

特性

IUPAC Name |

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)25-19)24-20(22)23-13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZFLTREEADAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid 6-oxo-6H-benzo[c]chromen-3-yl ester phenyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

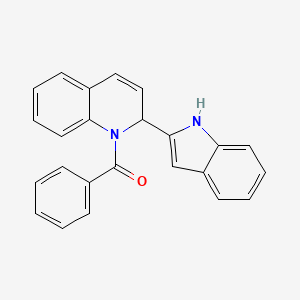

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

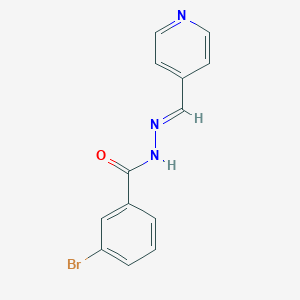

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

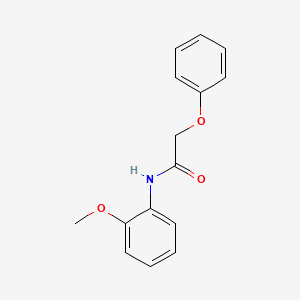

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)